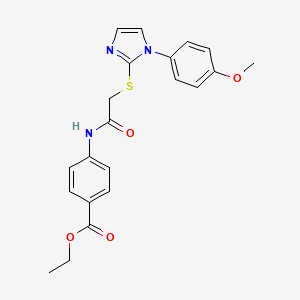

ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-3-28-20(26)15-4-6-16(7-5-15)23-19(25)14-29-21-22-12-13-24(21)17-8-10-18(27-2)11-9-17/h4-13H,3,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUMQMPHASLJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can be achieved through a multi-step process involving several key reactions:

Formation of the imidazole derivative: : Starting with 4-methoxyaniline, the imidazole ring is constructed via a condensation reaction with glyoxal and ammonia.

Thioether formation: : The imidazole derivative is then reacted with 2-bromoacetyl chloride to introduce the thioether linkage, forming 1-(4-methoxyphenyl)-1H-imidazol-2-yl thioacetic acid.

Acylation: : The thioacetic acid is subsequently acylated with 4-aminobenzoic acid ethyl ester in the presence of a coupling agent such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Scaling up this synthesis for industrial production would involve optimizing each step for yield, purity, and cost-effectiveness. This often includes using safer reagents, simplifying purification processes, and ensuring environmentally friendly waste disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate undergoes various chemical reactions:

Oxidation: : The thioether linkage can be oxidized to sulfoxides or sulfones under controlled conditions.

Reduction: : Reductive cleavage of the thioether bond can produce the corresponding thiol and imidazole derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Hydroxide ions (NaOH or KOH) for hydrolysis, and alkyl halides for alkylation.

Major Products

Oxidation: : Produces sulfoxides or sulfones.

Reduction: : Yields thiol and imidazole derivatives.

Substitution: : Generates hydrolyzed products (carboxylic acids and alcohols) or alkylated compounds.

Scientific Research Applications

Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate finds use in various scientific fields:

Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.

Biology: : Potential as an enzyme inhibitor, given the presence of the imidazole ring which can coordinate to metal ions in active sites.

Medicine: : Investigated for potential anti-inflammatory and antimicrobial activities.

Industry: : Utilized in the development of new materials and specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is largely dependent on its interaction with biological targets:

Molecular Targets: : Likely interacts with enzymes and receptors that have metal ion cofactors, thanks to the imidazole ring's metal-chelating properties.

Pathways Involved: : May inhibit pathways involving metalloproteases or enzymes requiring a nucleophilic attack, thereby altering cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility compared to bromophenyl (9c) or unsubstituted phenyl (A21) groups .

- Linker Flexibility : Thioacetamido and triazole-thiazole linkers (e.g., 9c) exhibit distinct conformational rigidity, influencing pharmacokinetic profiles .

Physicochemical Properties

| Property | Target Compound | A21 | 9c |

|---|---|---|---|

| Molecular Weight (g/mol) | ~413 | ~398 | ~586 |

| logP (Predicted) | 3.2 | 2.8 | 4.1 |

| Water Solubility | Low (due to benzoate ester) | Moderate (polar groups) | Very Low (bulky groups) |

Biological Activity

Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 469.55 g/mol. The structure includes an imidazole ring, a thioacetamido group, and a benzoate moiety, contributing to its biological properties.

This compound likely exerts its biological effects through interactions with specific molecular targets. Imidazole derivatives are known to modulate enzymatic activities and receptor functions, impacting various biochemical pathways.

Anticancer Potential

Imidazole derivatives have been investigated for their anticancer properties. A study highlighted the potential of related compounds in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area for further exploration.

Enzyme Inhibition

This compound may act as a phosphatase inhibitor, similar to other imidazole derivatives. For example, some compounds have shown selective inhibition against protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. The inhibition of PTPs can lead to enhanced insulin signaling and glucose uptake in muscle cells, suggesting potential applications in diabetes management.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives:

- Study on PTP Inhibition : A series of compounds were evaluated for their ability to inhibit PTP1B, with some exhibiting IC50 values as low as 0.72 µM. These findings suggest that this compound could be developed as a selective PTP inhibitor .

- Anticancer Activity : In vitro studies demonstrated that related imidazole compounds could induce apoptosis in cancer cell lines. The exact mechanisms involved further elucidation but highlight the potential for therapeutic applications .

- Antimicrobial Efficacy : A comparative analysis of various imidazole derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties .

Comparison with Related Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate | Structure | Antimicrobial, anticancer |

| Ethyl 4-chlorophenoxy derivative | Structure | Selective PTP inhibition |

| Ethyl 5-methyl derivative | Structure | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.